N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide
Description
N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide is a heterocyclic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-10-17-8-12(9-18-10)19-15(20)14-13-5-3-2-4-11(13)6-7-16-14/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXMUDJWZSIDOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide typically involves the annulation of the pyrimidine ring to the isoquinoline moiety. One common method is the two-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines with α,β-unsaturated ketones, nitroalkenes, and acrylonitrile. This reaction can be performed under reflux in trifluoroethanol (TFE) or under microwave irradiation, depending on the selected substrates .
Industrial Production Methods
Industrial production methods for this compound may involve the use of transition metal-catalyzed reactions, such as the Mizoroki-Heck coupling reaction. For N-alkylated pyrroles, the intramolecular Heck reaction using palladium catalysts with sodium acetate or potassium carbonate as bases allows for the efficient synthesis of pyrroloisoquinolines .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the isoquinoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives.
Scientific Research Applications
N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in modulating biological pathways, making it a candidate for drug discovery and development.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the MAPKs/NF-κB pathway, which plays a crucial role in inflammation and cell migration. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and suppress cell migration .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: Exhibits potent anti-inflammatory effects through inhibition of LPS-induced production of pro-inflammatory mediators.
5-(2-methylpiperazine-1-sulfonyl)isoquinoline: Known for its interactions with cAMP-dependent protein kinase catalytic subunit alpha.
Uniqueness
N-(2-methylpyrimidin-5-yl)isoquinoline-1-carboxamide is unique due to its specific structural features, which allow it to interact with distinct molecular targets and pathways. Its ability to modulate the MAPKs/NF-κB pathway sets it apart from other isoquinoline derivatives, making it a promising candidate for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
